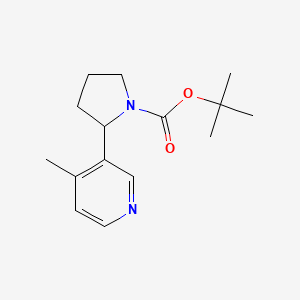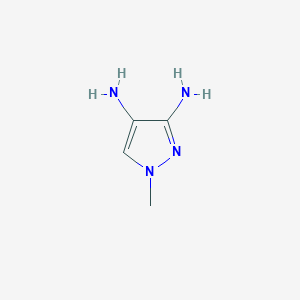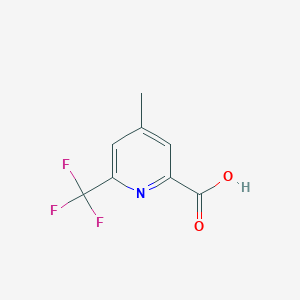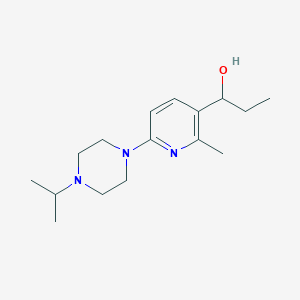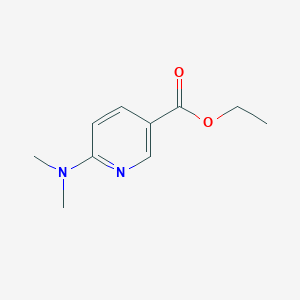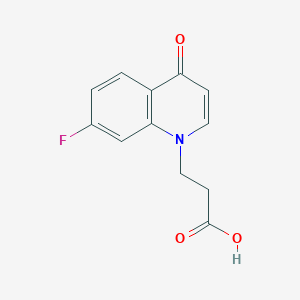
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propanoic Acid Group: The propanoic acid group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolone N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
作用机制
The mechanism of action of 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is likely related to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By inhibiting these enzymes, the compound can prevent bacterial cell division and growth.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid group, which may confer distinct biological and chemical properties compared to other quinolones.
属性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC 名称 |
3-(7-fluoro-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-8-1-2-9-10(7-8)14(5-3-11(9)15)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI 键 |
BJIAFYICWJKBKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)N(C=CC2=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





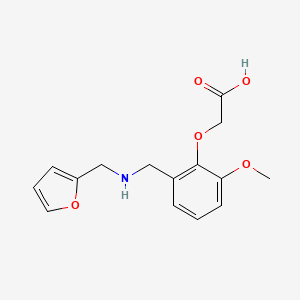
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
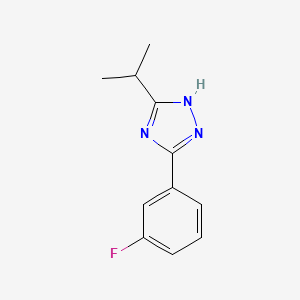

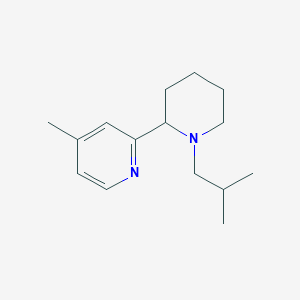
![1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
